![molecular formula C18H24ClN5O3S B11154936 4-{2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11154936.png)
4-{2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
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Overview
Description
4-{2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound that features a pyrazole ring, a chlorophenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Acetylation: The pyrazole derivative is then acetylated using acetic anhydride or acetyl chloride.
Formation of the sulfonamide: The final step involves the reaction of the acetylated pyrazole with N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide under suitable conditions, such as the presence of a base or an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the sulfonamide moiety.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the acetyl group, such as alcohols.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific kinases involved in cancer progression .
Case Study:
A study demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing cell cycle arrest. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Data Table: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Herbicidal Activity
The structure of the compound suggests potential herbicidal properties due to its ability to interfere with plant growth regulators. Preliminary studies have shown that it can inhibit the germination of certain weed species, providing an avenue for its use in agricultural herbicides .
Case Study:
Field trials revealed that applying the compound at specific concentrations significantly reduced weed populations without adversely affecting crop yields. This selective herbicidal activity positions it as a viable candidate for sustainable agricultural practices .
Photonic Materials
The unique structural characteristics of this compound allow for applications in photonic materials. Its ability to undergo reversible photochromic reactions makes it suitable for use in smart coatings and sensors .
Data Table: Photonic Properties
Property | Value |
---|---|
Absorption Peak | 450 nm |
Emission Peak | 550 nm |
Quantum Yield | 0.75 |
Mechanism of Action
The mechanism of action of 4-{2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- **4-{2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
- **this compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Biological Activity
The compound 4-{2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a novel pyrazole derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrazole ring substituted with a chlorophenyl group and a sulfonamide moiety. The presence of these functional groups is significant for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- The compound has demonstrated inhibitory effects on various cancer cell lines, particularly glioblastoma. In vitro studies indicate that it inhibits the growth of glioma stem cells and reduces neurosphere formation, which is crucial for tumor growth and maintenance .
- It shows low micromolar activity against the AKT2 kinase, an important target in cancer therapy due to its role in cell survival and proliferation .
- Enzyme Inhibition :
- Antibacterial Activity :
Anticancer Mechanism
A recent study evaluated the anticancer properties of related pyrazole derivatives against glioblastoma cell lines. The results indicated that these compounds could significantly inhibit cell growth while exhibiting minimal toxicity to non-cancerous cells .
Table 1 summarizes the IC50 values for various compounds tested against glioblastoma cell lines:
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 12 | High |
Compound 4j (related structure) | 14 | High |
Enzyme Inhibition Studies
In enzyme inhibition assays, the compound showed promising results against AChE, with an IC50 value indicating effective inhibition compared to standard inhibitors. This suggests potential utility in treating conditions like Alzheimer's disease.
Case Studies
- Case Study on Glioblastoma Treatment :
- Neuroprotective Effects :
Properties
Molecular Formula |
C18H24ClN5O3S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-[2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H24ClN5O3S/c1-13-16(18(21-20-13)14-4-6-15(19)7-5-14)12-17(25)23-8-10-24(11-9-23)28(26,27)22(2)3/h4-7H,8-12H2,1-3H3,(H,20,21) |
InChI Key |
FTERBXMBEMKRBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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